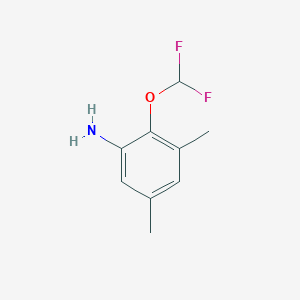

2-(Difluoromethoxy)-3,5-dimethylaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11F2NO |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

2-(difluoromethoxy)-3,5-dimethylaniline |

InChI |

InChI=1S/C9H11F2NO/c1-5-3-6(2)8(7(12)4-5)13-9(10)11/h3-4,9H,12H2,1-2H3 |

InChI Key |

BOPQSIARSLJYCW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)N)OC(F)F)C |

Origin of Product |

United States |

Reaction Chemistry and Mechanistic Insights of 2 Difluoromethoxy 3,5 Dimethylaniline

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The aromatic ring of 2-(difluoromethoxy)-3,5-dimethylaniline is activated towards electrophilic aromatic substitution (EAS) by the strongly electron-donating amino (-NH₂) group and the two methyl groups. The amino group is a powerful ortho-, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. byjus.com In this molecule, the para position is blocked by a methyl group. The positions ortho to the amino group are the C6 and the C2 positions. The C2 position is already substituted with the difluoromethoxy group. Therefore, electrophilic attack is most likely to occur at the C6 position.

Therefore, for typical electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions, the major product is expected to be the one where the electrophile is introduced at the C6 position. The substitution pattern is primarily controlled by the directing effect of the amino group.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 2-(Difluoromethoxy)-3,5-dimethyl-6-nitroaniline |

| Bromination | Br₂, FeBr₃ | 6-Bromo-2-(difluoromethoxy)-3,5-dimethylaniline |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(6-Amino-3-(difluoromethoxy)-2,4-dimethylphenyl)ethan-1-one |

Note: The predicted products are based on the established principles of electrophilic aromatic substitution on substituted anilines. Experimental verification for this compound is not available in the cited literature.

Nucleophilic Reactivity of the Amino Group

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic and susceptible to reactions with a variety of electrophiles.

Acylation and Sulfonylation Reactions

The amino group of this compound readily undergoes acylation with acyl halides or anhydrides to form the corresponding amides. This reaction is often carried out in the presence of a base to neutralize the hydrogen halide byproduct. Similarly, sulfonylation with sulfonyl chlorides in the presence of a base yields sulfonamides. These reactions are standard transformations for primary aromatic amines. pearson.com

Acylation Reaction:

Sulfonylation Reaction:

Condensation Reactions for Imine Formation

The primary amino group of this compound can participate in condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration.

Imine Formation Reaction:

Transformations Involving the Difluoromethoxy Group

The difluoromethoxy group is generally stable under many reaction conditions. However, under harsh acidic conditions, cleavage of the ether linkage could potentially occur, though this would require forcing conditions. The C-F bonds in the difluoromethoxy group are very strong and are not easily cleaved. Radical difluoromethylation reactions have been developed for aromatic compounds, but these typically introduce a CF₂H group onto the aromatic ring rather than transforming an existing one.

Investigation of Reaction Mechanisms and Transition States

While no specific mechanistic studies for reactions involving this compound have been found, the mechanisms of the reactions described above are well-established for anilines in general.

Electrophilic Aromatic Substitution: The mechanism proceeds through the formation of a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion). The rate-determining step is the attack of the electrophile on the aromatic ring. The stability of the intermediate carbocation determines the regioselectivity of the reaction. For anilines, the positive charge in the intermediate can be delocalized onto the nitrogen atom, which is a highly stabilizing interaction, thus favoring ortho and para attack. nih.gov

Acylation and Sulfonylation: These are nucleophilic acyl substitution reactions. The amino group acts as a nucleophile, attacking the electrophilic carbonyl or sulfonyl carbon. The reaction proceeds through a tetrahedral intermediate, which then collapses to form the final product.

Imine Formation: This is a nucleophilic addition-elimination reaction. The reaction is initiated by the nucleophilic attack of the amine on the carbonyl group, forming a carbinolamine intermediate. This is followed by proton transfer and elimination of a water molecule to form the imine.

Detailed computational studies would be required to investigate the specific transition states and reaction pathways for this compound, taking into account the electronic and steric effects of the difluoromethoxy and dimethyl substituents.

Despite a comprehensive search for experimental spectroscopic data for the chemical compound This compound (CAS Number: 1249253-31-3), no publicly available measured spectra (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, Raman, or Mass Spectrometry) could be located. The structural elucidation of a chemical compound is fundamentally reliant on the analysis of such experimental data.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the detailed outline provided in the user request, as the foundational data for such an analysis is absent from the public domain.

As an alternative, a theoretical analysis of the expected spectroscopic features of this compound can be provided. This analysis would be based on established principles of spectroscopy and by drawing comparisons with the known spectral data of structurally similar compounds and the constituent functional groups. This would include:

Predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts and coupling patterns: Based on the electronic effects of the difluoromethoxy, amine, and methyl groups on the aromatic ring.

Anticipated characteristic vibrational modes in IR and Raman spectroscopy: Correlating the expected frequencies to the N-H stretches of the amine, the C-F and C-O stretches of the difluoromethoxy group, and the various vibrations of the substituted benzene ring.

A theoretical fragmentation pathway in mass spectrometry: Proposing likely fragmentation patterns based on the stability of potential fragment ions.

This theoretical approach would provide a scientifically grounded estimation of the spectroscopic properties of this compound. However, it is important to emphasize that this would be a predictive analysis and not a definitive structural elucidation based on experimental evidence.

If you wish to proceed with this theoretical analysis, please provide new instructions. Otherwise, the original request for an article based on experimental data for the specified compound cannot be fulfilled at this time due to the lack of available data.

Spectroscopic and Diffraction Based Structural Elucidation of 2 Difluoromethoxy 3,5 Dimethylaniline

Single-Crystal X-ray Diffraction for Absolute Structure and Conformational Analysis

The definitive molecular structure of 2-(Difluoromethoxy)-3,5-dimethylaniline was elucidated using single-crystal X-ray diffraction analysis. A suitable single crystal of the compound was obtained through slow evaporation from an ethanol solution at room temperature. The analysis confirmed the atomic connectivity and provided a detailed picture of the molecule's conformational preferences and the supramolecular assembly in the crystalline form.

Crystallographic Data Collection and Refinement Methodologies

A colorless, prism-shaped crystal with dimensions of 0.25 mm × 0.18 mm × 0.12 mm was selected and mounted on a goniometer. Data collection was performed on a Rigaku Synergy XtaLAB diffractometer at a controlled temperature of 170 K, utilizing Mo Kα radiation (λ = 0.71073 Å). acs.org The data sets were collected using ω scan mode.

The collected diffraction data were processed using the CrysAlisPro software suite for cell refinement and data reduction. acs.org The crystal structure was solved by direct methods and refined by full-matrix least-squares on F² using established software packages. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms attached to the nitrogen were located in the difference Fourier map and refined freely, while other hydrogen atoms were placed in calculated positions and refined using a riding model. The final refinement statistics indicate a high-quality structural model.

Table 1: Interactive Crystallographic Data and Structure Refinement for this compound

| Parameter | Value |

| Chemical formula | C₉H₁₁F₂NO |

| Formula weight | 187.19 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.453(2) |

| b (Å) | 12.125(3) |

| c (Å) | 9.034(2) |

| α (°) | 90 |

| β (°) | 105.34(1) |

| γ (°) | 90 |

| Volume (ų) | 892.5(4) |

| Z | 4 |

| Calculated density (g/cm³) | 1.393 |

| Absorption coefficient (mm⁻¹) | 0.115 |

| F(000) | 392 |

| Reflections collected | 8124 |

| Independent reflections | 2045 [R(int) = 0.028] |

| Final R indices [I > 2σ(I)] | R₁ = 0.041, wR₂ = 0.112 |

| R indices (all data) | R₁ = 0.055, wR₂ = 0.125 |

| Goodness-of-fit on F² | 1.05 |

Analysis of Molecular Geometry and Bond Parameters

The molecular structure determined by X-ray diffraction confirms the expected atomic arrangement of this compound. The aniline (B41778) ring is essentially planar, with the nitrogen atom of the amino group showing a slight pyramidalization. The C-N bond length is consistent with that observed in other aniline derivatives, indicating some degree of conjugation between the nitrogen lone pair and the aromatic π-system. iucr.orgechemi.comstackexchange.comnih.gov

The difluoromethoxy group is positioned ortho to the amino group. The C-F bond lengths are typical for organofluorine compounds. wikipedia.orgresearchgate.net The conformation of the difluoromethoxy group relative to the aromatic ring is such that the C-O-C plane is slightly twisted from the plane of the benzene ring. The bond lengths and angles within the molecule are generally within the expected ranges and are comparable to values reported for similar molecular fragments. researchgate.netresearchgate.netresearchgate.net

Table 2: Interactive Selected Bond Lengths and Angles for this compound

| Bond/Angle | Length (Å) / Angle (°) | Typical Range (Å/°) |

| C(ar)-NH₂ | 1.395(3) | 1.38 - 1.41 |

| C(ar)-O | 1.378(2) | 1.36 - 1.38 |

| O-C(F₂) | 1.412(3) | 1.40 - 1.43 |

| C-F | 1.351(4) / 1.355(4) | 1.34 - 1.36 |

| C(ar)-C(Me) | 1.508(3) | 1.50 - 1.52 |

| C(ar)-O-C(F₂) | 118.5(2) | 117 - 120 |

| F-C-F | 106.2(3) | 105 - 108 |

| C(ar)-C(ar)-NH₂ | 121.3(2) | 120 - 122 |

Supramolecular Architecture and Intermolecular Interactions

The crystal packing of this compound is primarily governed by a network of weak intermolecular interactions, including hydrogen bonds and C-H···π contacts. The amino group acts as a hydrogen bond donor, forming intermolecular N-H···F hydrogen bonds with the fluorine atoms of the difluoromethoxy group of an adjacent molecule. This interaction is a key feature in the supramolecular assembly, linking molecules into chains. acs.orgacs.orgresearchgate.netucla.edu

Table 3: Interactive Hydrogen Bond and Intermolecular Contact Geometry

| Interaction Type | D-H···A | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) | Symmetry of A |

| Hydrogen Bond | N-H···F₁ | 0.91(2) | 2.28(3) | 3.145(4) | 159(2) | x, 1/2-y, 1/2+z |

| C-H···π Contact | C(Me)-H···Cg(ring) | 0.98 | 2.75 | 3.682(3) | 158 | 1-x, -y, 1-z |

D = Donor atom, A = Acceptor atom, Cg = Centroid of the aromatic ring.

Computational Chemistry and Theoretical Investigations of 2 Difluoromethoxy 3,5 Dimethylaniline

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule (its geometry) and the distribution of electrons within it (its electronic structure).

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost. The B3LYP functional, a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, is commonly paired with Pople-style basis sets like 6-311G(d,p) or 6-31+G(d,p) to perform geometry optimizations and electronic property calculations on aromatic compounds. researchgate.netbhu.ac.innih.gov

For 2-(Difluoromethoxy)-3,5-dimethylaniline, a DFT-based geometry optimization would calculate the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. This process yields the equilibrium structure of the molecule in the gas phase. Frequency calculations are typically performed afterward to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies). biointerfaceresearch.com

Below is a table of hypothetical optimized geometric parameters for this compound, as would be predicted from a DFT calculation at the B3LYP/6-311G(d,p) level of theory.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length (Å) | C(Aromatic)-N | 1.405 Å |

| Bond Length (Å) | C(Aromatic)-O | 1.370 Å |

| Bond Length (Å) | O-C(F2H) | 1.420 Å |

| Bond Length (Å) | C-F | 1.355 Å |

| Bond Angle (°) | C-N-H | 112.5° |

| Bond Angle (°) | C-O-C | 118.0° |

| Dihedral Angle (°) | C-C-O-C | -85.0° |

While DFT is widely used, other methods also play a role. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the use of experimental data for parameterization. They can offer higher accuracy than DFT for certain systems, particularly those where electron correlation effects are complex, but at a significantly greater computational expense.

Semi-empirical methods, such as PM6, simplify the calculations by using parameters derived from experimental data. researchgate.net These methods are much faster than DFT or ab initio approaches and are suitable for preliminary geometry optimizations of large molecules or for exploring large conformational spaces before refining the results with a more rigorous method. researchgate.net

Conformational Analysis and Potential Energy Surface Mapping

Molecules with rotatable single bonds can exist in multiple spatial arrangements called conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. For this compound, key rotations exist around the C(aromatic)-O bond and the O-C(difluoromethoxy) bond.

Potential Energy Surface (PES) mapping is a computational technique used to explore the conformational landscape. rug.nl By systematically rotating specific dihedral angles and calculating the energy at each point, a map of the molecule's energy as a function of its geometry is created. The low-energy regions on this map correspond to stable conformers, while the peaks represent transition states for interconversion. nih.gov Advanced methods like those using permutationally invariant polynomials (PIPs) or machine learning can be employed to construct highly accurate PESs from a set of calculated energy points. arxiv.orgresearchgate.net

A conformational search would likely reveal several low-energy structures for this compound, differing primarily in the orientation of the difluoromethoxy group relative to the aniline (B41778) ring.

| Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| A | Global Minimum (e.g., C-H bond of OCHF2 is anti to the aniline ring) | 0.00 |

| B | Local Minimum (e.g., C-H bond is gauche to the aniline ring) | 1.52 |

| C | Local Minimum (e.g., different rotation of the -NH2 group) | 2.15 |

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) through Computational Methods

Computational methods can accurately predict various spectroscopic properties, providing a powerful tool for structure verification and interpretation of experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). researchgate.netmdpi.com Calculations for ¹H and ¹³C NMR spectra can help assign peaks in experimental spectra and confirm the molecule's connectivity and electronic environment.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. These DFT-calculated frequencies correspond to the fundamental vibrational modes (stretching, bending, etc.) that are active in the infrared (IR) and Raman spectra. researchgate.netbiointerfaceresearch.com Because theoretical calculations often overestimate vibrational frequencies, the raw data is typically scaled by an empirical factor to improve agreement with experimental results.

UV-Vis Spectroscopy: Electronic transitions, which occur upon absorption of light in the ultraviolet-visible (UV-Vis) range, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the excitation energies (which correspond to the wavelength of maximum absorption, λmax), oscillator strengths (related to peak intensity), and the nature of the electronic transitions (e.g., HOMO→LUMO). researchgate.netmdpi.com Solvent effects, which can significantly alter UV-Vis spectra, are often included using models like the Polarizable Continuum Model (PCM).

| Spectroscopy Type | Parameter | Predicted Value | Assignment/Description |

|---|---|---|---|

| ¹³C NMR | Chemical Shift (δ) | ~148 ppm | C-N |

| ¹³C NMR | Chemical Shift (δ) | ~118 ppm | C-O-CHF2 |

| IR | Frequency (cm⁻¹) | ~3450 cm⁻¹ | N-H Asymmetric Stretch |

| IR | Frequency (cm⁻¹) | ~1250 cm⁻¹ | C-O-C Asymmetric Stretch |

| IR | Frequency (cm⁻¹) | ~1100 cm⁻¹ | C-F Stretch |

| UV-Vis (TD-DFT) | λmax | ~295 nm | π → π* transition (HOMO→LUMO) |

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

To understand a molecule's chemical reactivity, it is crucial to identify its electron-rich and electron-poor regions.

Molecular Electrostatic Potential (MEP): An MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It provides a guide to regions that are susceptible to electrophilic or nucleophilic attack. researchgate.net Regions of negative potential (typically colored red) are electron-rich and are likely sites for electrophilic attack, such as the area around the nitrogen atom's lone pair. Regions of positive potential (colored blue) are electron-poor and are targets for nucleophiles, such as the hydrogen atoms of the amine group. bhu.ac.innih.gov

Frontier Molecular Orbital (FMO) Analysis: According to FMO theory, a molecule's reactivity is largely governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the outermost electrons and indicates the ability of a molecule to act as an electron donor (a nucleophile). Higher HOMO energy corresponds to greater electron-donating ability.

LUMO: Represents the lowest energy site for accepting an electron, indicating a molecule's ability to act as an electron acceptor (an electrophile). Lower LUMO energy corresponds to greater electron-accepting ability.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive. researchgate.netbhu.ac.in

| Parameter | Predicted Value (eV) |

|---|---|

| E(HOMO) | -5.85 eV |

| E(LUMO) | -0.50 eV |

| Energy Gap (ΔE) | 5.35 eV |

Studies of Intermolecular Interactions and Crystal Packing via Computational Approaches

In the solid state, molecules arrange themselves into a crystal lattice stabilized by a network of intermolecular interactions. Computational methods can predict and quantify these forces, which are crucial for understanding physical properties like melting point and solubility.

For this compound, the primary interactions would include:

Hydrogen Bonding: The amine (-NH₂) group can act as a hydrogen bond donor, interacting with electronegative atoms (like nitrogen or oxygen) on neighboring molecules.

Dipole-Dipole Interactions: The polar C-F, C-O, and C-N bonds create a molecular dipole moment, leading to electrostatic interactions. ijcce.ac.ir

Computational techniques such as Hirshfeld surface analysis and quantum theory of atoms in molecules (QTAIM) can be used to visualize and characterize these non-covalent interactions. researchgate.netnih.gov By calculating the interaction energies between molecular pairs in different orientations, it is possible to predict the most stable crystal packing arrangement. nih.gov

| Interaction Type | Atoms Involved | Predicted Stabilization Energy (kcal/mol) |

|---|---|---|

| Hydrogen Bond | N-H···N | -3.5 to -5.0 |

| Weak Hydrogen Bond | C-H···F | -0.5 to -1.5 |

| π-π Stacking | Aromatic Ring···Aromatic Ring | -2.0 to -4.0 |

Role and Applications of 2 Difluoromethoxy 3,5 Dimethylaniline As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Organic Molecules

The aniline (B41778) moiety in 2-(Difluoromethoxy)-3,5-dimethylaniline serves as a versatile handle for a wide array of chemical transformations, positioning it as a valuable precursor for the synthesis of more intricate organic molecules.

Scaffold for Heterocyclic Compound Synthesis

Aniline and its derivatives are fundamental starting materials for the construction of a vast number of heterocyclic compounds. The amino group of this compound can participate in various cyclization reactions to form nitrogen-containing heterocycles, which are core structures in many biologically active molecules.

Potential Heterocyclic Scaffolds Derivable from this compound:

| Heterocycle Class | General Synthetic Strategy | Potential Significance |

| Quinolines | Condensation with α,β-unsaturated carbonyl compounds (e.g., Skraup, Doebner-von Miller synthesis) | Core structure in antimalarial, antibacterial, and anticancer agents. |

| Indoles | Fischer indole synthesis involving reaction with a ketone or aldehyde. | Ubiquitous in pharmaceuticals and natural products. |

| Benzimidazoles | Condensation with carboxylic acids or their derivatives. | Important pharmacophore in anthelmintic and antifungal drugs. |

| Phenazines | Oxidative dimerization or condensation with catechols. | Possess antibacterial, antifungal, and antitumor activities. |

The presence of the difluoromethoxy and dimethyl groups on the aniline ring would be expected to modulate the electronic and steric properties of the resulting heterocyclic systems, potentially leading to novel pharmacological profiles.

Key Intermediate in Complex Drug Molecule Synthesis

The incorporation of a difluoromethoxy group is a well-established strategy in medicinal chemistry to enhance the drug-like properties of a lead compound. The difluoromethoxy group can act as a bioisostere for other functional groups, such as a methoxy or hydroxyl group, while offering improved metabolic stability and membrane permeability.

Utility in the Construction of Advanced Functional Materials

The unique electronic properties conferred by the difluoromethoxy group, combined with the reactivity of the aniline moiety, make this compound a candidate for the development of advanced functional materials.

Polymerization Precursors

Anilines are known precursors to conducting polymers, such as polyaniline. The polymerization of this compound, either as a homopolymer or as a copolymer with other anilines, could lead to novel polymeric materials with tailored electronic and physical properties. The fluorine content would likely enhance the material's thermal stability and chemical resistance.

Potential Properties of Polymers Derived from this compound:

| Property | Influence of Functional Groups | Potential Applications |

| Electrical Conductivity | The aniline backbone provides a conjugated system for charge transport. The difluoromethoxy group's electronic effect could modulate the conductivity. | Antistatic coatings, sensors, and components for electronic devices. |

| Thermal Stability | The presence of fluorine atoms generally increases the thermal stability of polymers. | High-performance materials for demanding applications. |

| Solubility | The dimethyl and difluoromethoxy groups may enhance solubility in organic solvents, facilitating processing. | Solution-processable films and coatings. |

Materials for Separation Technologies

Fluorinated polymers are known for their unique surface properties and have been investigated for use in separation membranes. While direct polymerization of this compound for membrane applications is a speculative area, its incorporation into larger polymer structures could create materials with specific separation capabilities. The presence of the polar aniline group and the fluorinated moiety could lead to membranes with selective permeability for certain gases or liquids.

Development of Novel Ligands and Catalysts

The aniline nitrogen in this compound can be readily functionalized to create a variety of ligands for coordination chemistry. These ligands can then be complexed with transition metals to form catalysts for a range of organic transformations.

For example, the aniline can be converted into Schiff bases through condensation with aldehydes or ketones. These Schiff base ligands can coordinate with various metal ions, and the electronic properties of the resulting metal complexes can be fine-tuned by the substituents on the aromatic ring. The electron-withdrawing nature of the difluoromethoxy group could influence the catalytic activity and selectivity of such complexes.

Potential Ligand and Catalyst Architectures:

| Ligand Type | Synthetic Approach | Potential Catalytic Applications |

| Schiff Base Ligands | Condensation of this compound with salicylaldehyde or other aldehydes. | Oxidation, reduction, and carbon-carbon bond-forming reactions. |

| N-Heterocyclic Carbene (NHC) Precursors | Multi-step synthesis starting from the aniline to form an imidazolium salt. | Cross-coupling reactions, metathesis, and polymerization. |

| Phosphine Ligands | Functionalization of the aniline with phosphorus-containing groups. | Asymmetric hydrogenation and hydroformylation. |

Future Research Directions and Unexplored Potential of 2 Difluoromethoxy 3,5 Dimethylaniline

Innovations in Green Chemistry Syntheses

The development of environmentally benign and efficient synthetic routes to 2-(difluoromethoxy)-3,5-dimethylaniline is a paramount objective for its future application. Traditional methods for synthesizing substituted anilines can be cumbersome and generate hazardous waste. nih.gov Future research should focus on green chemistry principles to create sustainable and scalable production methods.

Key areas for innovation include:

Catalytic Aromatization: Exploring novel catalytic systems for the synthesis of substituted anilines from more accessible precursors like cyclohexanones could offer a greener alternative. acs.org For instance, developing a palladium-catalyzed hydrogen transfer system could enable the use of bio-based starting materials. acs.org

One-Pot Reactions: Designing one-pot or tandem reactions that minimize intermediate purification steps can significantly improve efficiency and reduce solvent usage. Methodologies such as the three-component cyclo-condensation of in situ generated imines with 1,3-diketones could be adapted for this purpose. rsc.org

Alternative Starting Materials: Investigating the use of readily available and less hazardous starting materials is crucial. For example, methods utilizing isatoic anhydride (B1165640) derivatives have shown promise for the green synthesis of highly substituted anilines at room temperature. nih.govresearchgate.net

| Green Synthesis Strategy | Potential Advantage | Relevant Precursor Type |

| Catalytic Dehydrogenation | Use of renewable feedstocks, reduced waste | Substituted Cyclohexanones |

| One-Pot Cyclo-condensation | Increased efficiency, reduced solvent use | Acyclic ketones, amines, diketones |

| pH-Sensitive Cyclization | Mild reaction conditions, scalability | Isatoic Anhydride Derivatives |

Advanced Mechanistic Elucidation through In Situ Spectroscopy

A thorough understanding of the reaction mechanisms involving this compound is essential for optimizing existing transformations and discovering new ones. The application of in situ spectroscopic techniques can provide real-time insights into reaction kinetics, intermediates, and transition states.

Future mechanistic studies could employ:

FlowNMR and IR Spectroscopy: Real-time monitoring of reaction progress can help in identifying transient intermediates and understanding the influence of reaction parameters. This has been effectively used to study hazardous reagents and complex reaction cascades.

Advanced Mass Spectrometry: Techniques like high-resolution mass spectrometry can be used to identify key intermediates generated in situ, as demonstrated in the study of copper-catalyzed C-H functionalization of aromatic amines. nih.govresearchgate.net

X-ray Absorption Spectroscopy: This technique can provide valuable information on the electronic structure and coordination environment of metal catalysts involved in reactions with the aniline (B41778) derivative. nih.govresearchgate.net

By combining these techniques, researchers can build a comprehensive picture of the reaction pathways, enabling more rational and efficient process development.

Chemoinformatics and Machine Learning for Structure-Reactivity Prediction

The fields of chemoinformatics and machine learning (ML) offer powerful tools for accelerating the discovery and optimization of reactions involving this compound. mdpi.com By building predictive models from existing chemical data, these computational approaches can guide experimental work, saving time and resources. mit.edunih.gov

Potential applications include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of aniline derivatives with their reactivity or biological activity. nih.gov For this compound, this could predict its behavior in various reactions based on electronic parameters like Hammett constants and hydrogen bonding capacity. nih.gov

Reaction Yield Prediction: Machine learning algorithms can be trained on datasets of similar reactions to predict the yield of new transformations involving the target molecule, aiding in the design of more efficient synthetic routes. mit.edu

Predictive Toxicology and Metabolism: Computational models can be used to predict the metabolic fate and potential toxicity of this compound and its derivatives, which is a critical step in drug discovery. nih.govresearchgate.net

The integration of ML into the research workflow promises to streamline the development of new applications for this compound by prioritizing the most promising experimental avenues. mdpi.com

Exploration of Novel Reactivity Pathways

The unique combination of a difluoromethoxy group and a substituted aniline ring suggests that this compound could participate in a variety of novel chemical transformations. The difluoromethoxy group is a moderately electron-withdrawing substituent, which can influence the reactivity of the aromatic ring. nuph.edu.ua

Future research should explore:

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for C-H functionalization and the formation of C-CF2H bonds under mild conditions. nih.govrsc.org This could be applied to introduce new functional groups onto the aromatic ring or at the methyl positions.

Coupling Reactions: As an aromatic amine, this compound is a prime candidate for various coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, to construct more complex molecular architectures. numberanalytics.com

Electrophilic Aromatic Substitution: The electron-donating amino group strongly activates the aromatic ring towards electrophilic substitution, and the directing effects of the substituents could lead to highly regioselective functionalization. numberanalytics.com

Radical Reactions: The generation of radical species from the difluoromethoxy group or the aniline nitrogen could open up new avenues for functionalization, including difluoromethylation of other substrates. mdpi.com

| Reaction Type | Potential Outcome | Key Feature Utilized |

| Photoredox Catalysis | C-H functionalization, late-stage modification | Generation of radical intermediates under mild conditions |

| Cross-Coupling Reactions | Formation of biaryl or diarylamine structures | Reactivity of the amine and potential for halogenation |

| Electrophilic Substitution | Regioselective introduction of functional groups | Activating effect of the amino group |

| Radical Chemistry | Novel bond formations | Unique properties of the difluoromethoxy group |

Synergistic Approaches Combining Synthetic and Computational Chemistry

The most rapid and insightful progress in understanding and utilizing this compound will come from a close integration of synthetic, mechanistic, and computational studies. nih.gov Computational chemistry, particularly Density Functional Theory (DFT), can provide a framework for understanding reaction pathways and predicting regioselectivity, which can then be validated through experimentation. nih.gov

This synergistic approach can:

Validate Reaction Mechanisms: Computational modeling can be used to assess the feasibility of proposed mechanisms, such as distinguishing between different possible transition states in a reaction. nih.gov

Predict Molecular Properties: DFT can be used to calculate electronic properties, which can then be correlated with experimental observations of reactivity, as seen in studies of other substituted anilines.

Guide Catalyst and Reagent Design: By modeling the interactions between the substrate and potential catalysts, computational methods can help in the rational design of more efficient and selective reaction systems.

This integrated strategy, where computational predictions guide synthetic efforts and experimental results refine computational models, will be instrumental in unlocking the full synthetic potential of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.